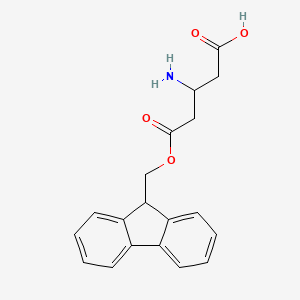
Fmoc-D-3-Aminobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-3-Aminobutyric acid is a useful research compound. Molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptide Synthesis
Fmoc-D-Abu is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS), a method favored for its efficiency and ability to produce high-purity peptides. The Fmoc protection group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences.
- Advantages of Fmoc SPPS:
Recent advancements in Fmoc SPPS have led to increased efficiency and reduced synthesis times, making it a preferred method in medicinal chemistry for developing therapeutic peptides .
Hydrogel Formation
Fmoc-D-Abu has been investigated for its ability to form hydrogels through self-assembly processes. These hydrogels are significant in biomedical applications due to their biocompatibility and tunable mechanical properties.
- Self-Assembly Mechanism:
Case Study: Hydrogel Applications
- A study demonstrated that Fmoc-dipeptides could create hydrogels that support cell growth and differentiation, showcasing their potential in tissue engineering applications .
Neurobiology Research
In neurobiology, Fmoc-D-Abu's structural similarity to GABA (gamma-aminobutyric acid) allows it to be explored as a potential modulator of GABAergic signaling pathways.
- GABA Receptor Interaction:
Research Findings:
- Studies have shown that modifications of GABA analogs can enhance their efficacy at GABA receptors, suggesting that Fmoc-D-Abu derivatives may be developed as novel neuroactive agents .
Material Science
The unique properties of Fmoc-D-Abu allow it to be utilized in the development of advanced materials, particularly in creating responsive systems that can change properties based on environmental stimuli.
- Applications in Smart Materials:
特性
分子量 |
325.4 |
|---|---|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















